5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, dichlorobenzyl, methoxy, cyanovinyl, and pyrazole
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, such as an amino group.
Cyclization Reactions: These reactions form the pyrazole ring structure, which is a key component of the compound.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C27H18BrCl2N5O2 |
---|---|
Molecular Weight |
595.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C27H18BrCl2N5O2/c1-36-24-10-17(22(28)12-25(24)37-15-16-7-8-19(29)11-23(16)30)9-18(13-31)26-21(14-32)27(33)35(34-26)20-5-3-2-4-6-20/h2-12H,15,33H2,1H3/b18-9+ |
InChI Key |
VECCMXGGXCDTAM-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl |
SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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